molecular formula C16H19Cl2N3O2 B2928551 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide CAS No. 890596-90-4

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No.: B2928551
CAS No.: 890596-90-4
M. Wt: 356.25
InChI Key: NCPUTDNOMIAGEV-UHFFFAOYSA-N
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Description

This compound is a butanamide derivative featuring a 4-chloro-3,5-dimethylpyrazole moiety linked to a substituted aromatic amine (5-chloro-2-methoxyphenyl group). The structural complexity arises from the combination of a halogenated pyrazole ring and a chloro-methoxy-substituted phenyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-9(21-11(3)16(18)10(2)20-21)7-15(22)19-13-8-12(17)5-6-14(13)23-4/h5-6,8-9H,7H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPUTDNOMIAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18Cl2N4OC_{16}H_{18}Cl_{2}N_{4}O, with a molecular weight of 353.25 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the pyrazole moiety allows it to act as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and inflammatory mediators.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Other Pyrazole DerivativesVariedVaried

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Antimicrobial Activity

The compound may also exhibit antimicrobial properties due to structural similarities with known antimicrobial agents. In vitro studies have shown that related pyrazole derivatives possess activity against both gram-positive and gram-negative bacteria.

Case Studies

  • In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Mechanistic Insights : Western blot analyses revealed that treatment with the compound led to decreased levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins in RAW264.7 cells, further supporting its role in modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of chlorine and methoxy groups on the phenyl ring enhances its binding affinity to target enzymes, thereby increasing its inhibitory potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid pyrazole-phenyl architecture. Below is a comparative analysis with structurally related amide derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Use/Activity Molecular Weight* Key Features
Target Compound Butanamide 4-chloro-3,5-dimethylpyrazolyl; 5-chloro-2-methoxyphenyl Unknown (hypothesized herbicide/pharma) ~383.3 Chlorine and methyl groups on pyrazole; methoxy enhances solubility
N-(3,4-Dichlorophenyl)propanamide (Propanil) Propanamide 3,4-dichlorophenyl Herbicide 218.08 Dichlorophenyl group enhances lipid permeability for plant membrane action
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Butanamide 4-fluorophenyl; piperidinyl-phenethyl Opioid receptor modulation (inferred) ~395.5 Fluorine improves metabolic stability; piperidinyl-phenethyl suggests CNS activity
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (PF 43(1)) Butanamide 2,6-dimethylphenoxy; tetrahydropyrimidinyl Pharmacopeial candidate (antibiotic?) ~627.7 Complex substituents likely target bacterial enzymes or protein interactions

*Molecular weights calculated using atomic masses (Cl: 35.45, N: 14.01, O: 16.00, C: 12.01, H: 1.008, F: 19.00).

Substituent Effects on Bioactivity

  • Halogenation : The target compound’s pyrazole and phenyl chlorine atoms may enhance binding to biological targets (e.g., enzymes or receptors) through hydrophobic or halogen-bonding interactions, akin to propanil’s dichlorophenyl group .
  • Methoxy Group: The 2-methoxy substituent on the phenyl ring could improve solubility and bioavailability compared to non-polar analogs, as seen in methoxy-containing pharmaceuticals .
  • Pyrazole vs. Piperidine/Phenethyl : The pyrazole ring in the target compound differs from the piperidine-phenethyl group in ’s butanamide, which is associated with central nervous system (CNS) activity. Pyrazoles are more commonly linked to agrochemical applications (e.g., fungicides) .

Physicochemical Properties

  • Steric Effects : The 3,5-dimethylpyrazole group introduces steric hindrance, which may limit interaction with flat binding sites compared to less bulky analogs like propanil.

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural parallels suggest:

  • Agrochemical Potential: Its pyrazole core aligns with fungicides or herbicides, though activity depends on substituent positioning and electronic effects .
  • Pharmacological Niche : The methoxy group and amide linkage resemble pharmacopeial candidates (), but the absence of polar groups (e.g., hydroxyls) may limit drug-likeness.

Further studies should prioritize synthesis, crystallographic characterization (using tools like SHELX or ORTEP-3 ), and bioactivity screening to validate hypotheses.

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